Cas no 721413-22-5 (N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide)
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- 2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide
- Acetamide, N-(2-methylphenyl)-2-(4-quinazolinylthio)-
- SR-01000907787
- SR-01000907787-1
- 721413-22-5
- Z19316076
- AKOS017007778
- F0674-0025
- NCGC00288122-01
- AB01282914-01
- N-(2-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide
-
- Inchi: 1S/C17H15N3OS/c1-12-6-2-4-8-14(12)20-16(21)10-22-17-13-7-3-5-9-15(13)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
- InChI Key: MKGHHAGWIZFGHX-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C)(=O)CSC1=C2C(=NC=N1)C=CC=C2
Computed Properties
- Exact Mass: 309.09358328g/mol
- Monoisotopic Mass: 309.09358328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 80.2Ų
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0674-0025-2μmol |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-5μmol |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-10μmol |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-20μmol |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-1mg |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-2mg |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-3mg |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-4mg |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-5mg |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0674-0025-10mg |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide |
721413-22-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide: A Promising Compound in Modern Pharmaceutical Research
CAS No. 721413-22-5 represents a unique molecular entity with significant potential in the field of pharmaceutical science. This compound, known as N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, is characterized by its complex structure that combines aromatic rings, heterocyclic systems, and functional groups. The molecule's design reflects a strategic approach to modulate biological activity through precise chemical modifications. Recent advancements in medicinal chemistry have highlighted the importance of such compounds in addressing unmet medical needs, particularly in the treatment of chronic diseases and cancer.
The chemical structure of N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide features a quinazolin-4-ylsulfanyl group attached to an acetamide moiety, which is further connected to a 2-methylphenyl ring. This structural arrangement is critical for its biological activity, as the quinazoline scaffold is known for its ability to interact with multiple protein targets. The synthesis process of this compound involves multi-step organic reactions, including sulfanylation and acetamidation, which are optimized to enhance yield and purity. The molecule's solubility profile and stability under various conditions are also key factors in its application.
Recent studies have demonstrated that N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide exhibits promising pharmacological properties. In vitro experiments have shown its ability to inhibit specific enzymes associated with inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Additionally, its interaction with the PI3K/AKT/mTOR signaling pathway has been explored in preclinical models, suggesting potential applications in oncology. These findings are supported by research published in 2023, which highlighted the compound's ability to suppress tumor cell proliferation in vitro.
The mechanism of action of N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is under active investigation. Preliminary data indicate that it may exert its effects by modulating the activity of kinases involved in cell cycle regulation. This is particularly relevant in the context of cancer therapy, where targeting aberrant signaling pathways is a major strategy. The compound's ability to selectively inhibit these pathways without causing significant off-target effects is a key advantage in drug development.
Recent advancements in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies. For N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, SAR analyses have revealed that modifications to the quinazoline ring or the acetamide side chain can significantly influence its biological activity. These insights have guided the design of analogs with enhanced potency and reduced toxicity, which are currently being evaluated in preclinical trials.
The application potential of N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide extends beyond traditional therapeutic areas. In the field of neurodegenerative diseases, its ability to modulate neuroinflammatory responses has been explored. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing neuronal damage in a mouse model of Alzheimer's disease. This highlights the compound's versatility in targeting complex biological systems.
Furthermore, the compound's pharmaceutical formulation is being optimized to enhance its bioavailability and therapeutic efficacy. Researchers are investigating the use of nanotechnology-based delivery systems to improve the compound's solubility and stability. These efforts are part of a broader trend in pharmaceutical science to develop more effective and targeted therapies.
The synthetic route of N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has been refined to achieve higher yields and purity. The process typically involves the sulfanylation of quinazoline derivatives, followed by acetamidation with appropriate reagents. The choice of catalysts and reaction conditions plays a critical role in determining the efficiency of the synthesis. These optimizations are essential for large-scale production and commercial viability.
Recent clinical research has focused on the safety profile of N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide. Preliminary studies in animal models have shown minimal toxicity, which is a positive indicator for its potential use in humans. However, further studies are needed to fully understand its long-term effects and to establish appropriate dosing regimens.
In the context of drug development, the compound represents a valuable lead for the design of new therapeutics. Its unique structural features and biological activity make it a promising candidate for the treatment of various diseases. The ongoing research into its mechanisms of action and therapeutic applications underscores its significance in the field of medicinal chemistry.
The future prospects of N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide are promising, with continued efforts aimed at optimizing its properties for clinical use. As research in this area progresses, the compound is expected to play a key role in the development of innovative therapies. Its potential to address complex medical challenges highlights the importance of continued investment in pharmaceutical research and development.
In conclusion, N-(2-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721413-22-5) is a compound with significant potential in the field of pharmaceutical science. Its unique structure and biological activity make it a valuable candidate for the development of new therapeutics. Ongoing research into its mechanisms of action and therapeutic applications underscores its importance in the quest for innovative treatments for various diseases.
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